4'-O-Methyl-d3 Quercetin chemical structure and molecular weight
4'-O-Methyl-d3 Quercetin chemical structure and molecular weight
An In-Depth Technical Guide to 4'-O-Methyl-d3 Quercetin for Researchers and Drug Development Professionals
Introduction
Quercetin, a flavonoid polyphenol, is one of the most abundant antioxidants in the human diet, found in a wide variety of fruits, vegetables, and grains.[1] Upon ingestion, quercetin undergoes extensive metabolism, primarily involving methylation, sulfation, and glucuronidation.[2] One of its major in vivo metabolites is 4'-O-methylquercetin, also known as tamarixetin.[2][3][4] Understanding the pharmacokinetics and biological activity of these metabolites is crucial for evaluating the true physiological impact of dietary quercetin.
This guide provides a detailed technical overview of 4'-O-Methyl-d3 Quercetin, a deuterated isotopologue of tamarixetin. The incorporation of a stable isotope label (deuterium) makes this molecule an indispensable tool for advanced analytical and metabolic research. As a Senior Application Scientist, this document will elucidate the causality behind its synthesis, characterization, and application, providing field-proven insights for its effective use in drug development and metabolic studies.
Section 1: Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. 4'-O-Methyl-d3 Quercetin is structurally identical to its endogenous counterpart, with the critical exception of three deuterium atoms replacing the hydrogen atoms on the 4'-methoxy group. This substitution results in a mass shift of +3 Da, which is the cornerstone of its utility in mass spectrometry-based quantification, without significantly altering its chemical properties.
Chemical Structure
Caption: Chemical structure of 4'-O-Methyl-d3 Quercetin.
Physicochemical Data Summary
The following table summarizes the key quantitative data for 4'-O-Methyl-d3 Quercetin and its non-deuterated analogue for direct comparison.
| Property | 4'-O-Methyl-d3 Quercetin | 4'-O-Methylquercetin (Tamarixetin) |
| IUPAC Name | 2-(3-hydroxy-4-(methoxy-d3)phenyl)-3,5,7-trihydroxy-4H-chromen-4-one | 2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one[3] |
| Synonyms | Tamarixetin-d3, 4'-methoxy-d3 Quercetin | Tamarixetin, 4'-methoxy Quercetin[3] |
| CAS Number | 603-61-2 (Unlabeled)[4][5] | 603-61-2[3][4] |
| Molecular Formula | C₁₆H₉D₃O₇[5] | C₁₆H₁₂O₇[3][4] |
| Molecular Weight | 319.28 g/mol [5][6] | 316.26 g/mol [4] |
| Appearance | Typically a yellow solid | Yellow crystalline powder[1] |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol[3] |
Section 2: Synthesis and Manufacturing
While quercetin is abundant naturally, its methylated metabolites like tamarixetin are not readily isolated in sufficient quantities for extensive research.[2] Therefore, chemical synthesis is the primary route for obtaining both the labeled and unlabeled compounds. The synthesis of the deuterated analogue follows the same principles, with the crucial substitution of a deuterated methylating agent.
The most effective synthetic strategies rely on a regioselective approach to overcome the challenge of multiple reactive hydroxyl groups on the quercetin backbone.[2][7] A failure to selectively protect certain hydroxyl groups would result in a mixture of methylated isomers, drastically reducing the yield of the desired 4'-O-methylated product.
Generalized Synthetic Protocol
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Regioselective Protection of the Catechol Group: The 3' and 4' hydroxyl groups on the B-ring of quercetin are the most acidic and reactive. A common strategy is to selectively protect this catechol moiety. This can be achieved using reagents like dichlorodiphenylmethane, which forms a stable cyclic protecting group under high-temperature conditions.[2][7]
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Protection of 3- and 7-Hydroxyl Groups: The hydroxyl groups at the 3 and 7 positions are also reactive. These are often protected using an acid-labile group, such as methoxymethyl (MOM) ether, by reacting the intermediate with chloromethyl ether.[2][7] The 5-hydroxyl group is less reactive due to hydrogen bonding with the adjacent carbonyl group and often does not require protection.
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Selective Deprotection: The B-ring protecting group (e.g., diphenylmethyl) is typically removed under hydrogenolysis conditions (e.g., H₂ gas with a Palladium catalyst), which does not affect the MOM ethers.[2] This step selectively liberates the 3' and 4' hydroxyl groups.
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Deuterated Methylation: The free 4'-hydroxyl group is then methylated using a deuterated methyl source, such as deuterated methyl iodide (CD₃I), in the presence of a mild base like potassium carbonate (K₂CO₃).[2] This is the key step where the stable isotope label is incorporated.
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Final Deprotection: The remaining protecting groups (e.g., MOM ethers) are removed under acidic conditions (e.g., HCl) to yield the final product, 4'-O-Methyl-d3 Quercetin.[2][7]
Caption: Generalized workflow for the synthesis of 4'-O-Methyl-d3 Quercetin.
Section 3: Analytical Characterization and Quality Control
For a stable isotope-labeled standard to be effective, its identity, chemical purity, and isotopic enrichment must be rigorously confirmed. A multi-technique approach is mandatory for a self-validating system of quality control.
Experimental Methodologies
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High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining chemical purity. The compound is analyzed on a suitable column (e.g., C18) with a mobile phase gradient (e.g., water and methanol with a small amount of acid like formic or orthophosphoric acid) and a UV detector.[8] A single, sharp peak indicates high purity. The retention time should be nearly identical to that of an unlabeled 4'-O-methylquercetin standard.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is used to confirm the elemental composition. The measured mass should correspond to the theoretical mass of C₁₆H₉D₃O₇, confirming the successful incorporation of the three deuterium atoms. The absence of a significant signal at the mass of the unlabeled compound confirms high isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall chemical structure. A key piece of evidence is the absence of a proton signal for the methoxy group (which would typically appear around 3.8-4.0 ppm), confirming successful deuteration at this position.
-
¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the flavonoid backbone and the position of substituents.
-
²H (Deuterium) NMR: A direct method to confirm the presence and location of the deuterium label, showing a signal corresponding to the -OCD₃ group.
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Caption: Analytical workflow for the characterization of 4'-O-Methyl-d3 Quercetin.
Section 4: Applications in Research and Development
The primary and most critical application of 4'-O-Methyl-d3 Quercetin is as an internal standard in quantitative bioanalysis, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: Stable Isotope-Labeled Internal Standard (SIL-IS)
In pharmacokinetic (PK) and metabolism studies, researchers need to accurately measure the concentration of drugs or metabolites in complex biological matrices like blood plasma or urine. LC-MS/MS is the gold standard for this due to its high sensitivity and selectivity. However, the analytical process is susceptible to variations, such as incomplete sample extraction or fluctuations in mass spectrometer signal (ion suppression/enhancement).
An ideal internal standard (IS) is a compound added at a known concentration to every sample before processing. It should behave identically to the analyte of interest (the compound being measured) throughout the entire analytical process. A SIL-IS like 4'-O-Methyl-d3 Quercetin is considered the "gold standard" for an IS for the following reasons:
-
Co-elution: It has virtually identical chromatographic properties to the unlabeled analyte (4'-O-methylquercetin) and will elute from the HPLC column at the same time.
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer source with the same efficiency as the analyte.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its +3 Da mass difference.
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation or instrument response are cancelled out, leading to highly accurate and precise quantification.
Workflow: Use in a Pharmacokinetic Study
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Study Design: A subject (e.g., human or animal model) is administered quercetin.
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Sample Collection: Biological samples (e.g., blood) are collected at various time points.
-
Sample Preparation: A known amount of 4'-O-Methyl-d3 Quercetin (the IS) is spiked into each plasma sample. The samples then undergo protein precipitation and/or solid-phase extraction to remove interferences.
-
LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The instrument is programmed to monitor specific mass transitions for both the analyte (4'-O-methylquercetin) and the internal standard (4'-O-Methyl-d3 Quercetin).
-
Data Analysis: A calibration curve is generated using standards of known analyte concentration. The concentration of 4'-O-methylquercetin in the study samples is determined by comparing the analyte/IS peak area ratio to this calibration curve.
This methodology allows for the precise determination of the pharmacokinetic profile (Cmax, Tmax, AUC) of quercetin's primary metabolite, providing critical data for drug development, nutraceutical evaluation, and toxicological studies.
Conclusion
4'-O-Methyl-d3 Quercetin is a highly specialized and essential research tool. While its chemical nature is nearly identical to the endogenous metabolite tamarixetin, the stable isotope label confers upon it a critical analytical function. Its synthesis, though complex, provides a reliable source for a "gold standard" internal standard. For researchers in pharmacology, toxicology, and nutrition, the proper use of 4'-O-Methyl-d3 Quercetin is fundamental to generating the robust, reproducible, and accurate quantitative data required to understand the complex metabolic fate and biological activity of quercetin.
References
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Li, N. G., Shi, Z. H., Tang, Y. P., Yang, J. P., & Duan, J. A. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry, 5, 59. Available at: [Link]
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ResearchGate. (n.d.). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Available at: [Link]
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Materska, M. (2008). QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. Polish Journal of Food and Nutrition Sciences, 58(4), 407-413. Available at: [Link]
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van der Meer, M. Y., et al. (2011). A Planar Conformation and the Hydroxyl Groups in the B and C Rings Play a Pivotal Role in the Antioxidant Capacity of Quercetin and Quercetin Derivatives. Molecules, 16(11), 9558-9575. Available at: [Link]
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Magar, R. T., & Sohng, J. K. (2023). A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Arabian Journal of Chemistry, 16(5), 104712. Available at: [Link]
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